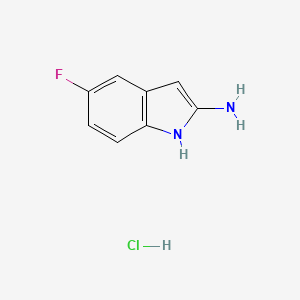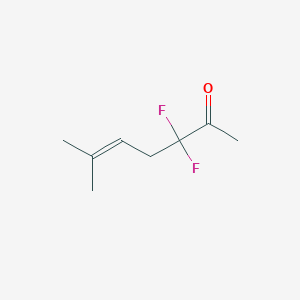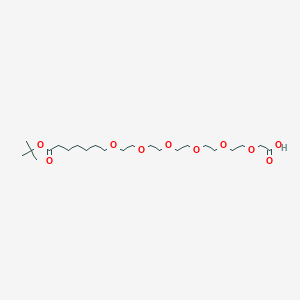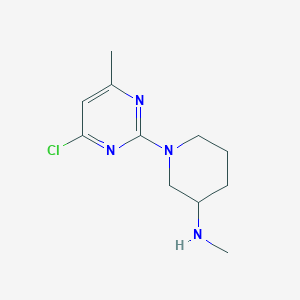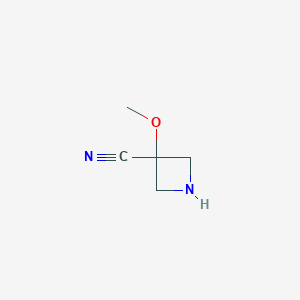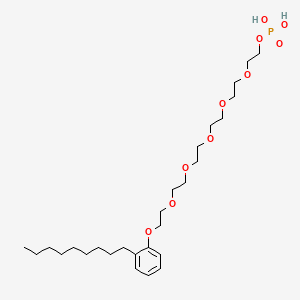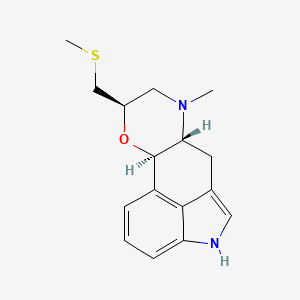
Voxergolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Voxergolide is a small molecule drug that acts as a dopamine D2 receptor agonist. It was initially developed by Aventis SA for the treatment of nervous system diseases and other conditions, including major depressive disorder and Alzheimer’s disease . The compound has the molecular formula C16H20N2OS and is known by its chemical name RU 41656 .
Méthodes De Préparation
The synthetic routes and reaction conditions for Voxergolide are not extensively documented in publicly available sources. it is known that the compound is synthesized through organic chemical reactions involving the formation of its heterocyclic structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Des Réactions Chimiques
Voxergolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of sulfoxides or sulfones, while reduction could yield secondary amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a dopamine D2 receptor agonist, Voxergolide is used in research to study the effects of dopamine on various biochemical pathways.
Biology: The compound is used to investigate the role of dopamine in neurological processes and disorders.
Medicine: this compound has been explored as a potential treatment for major depressive disorder and Alzheimer’s disease.
Industry: While not widely used in industrial applications, this compound’s role as a dopamine agonist makes it a valuable tool in pharmaceutical research and development.
Mécanisme D'action
Voxergolide exerts its effects by binding to and activating dopamine D2 receptors. This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces the levels of cyclic AMP (cAMP) within the cell . This reduction in cAMP levels affects various signaling pathways and ultimately influences neurotransmitter release and neuronal activity.
Comparaison Avec Des Composés Similaires
Voxergolide can be compared to other dopamine D2 receptor agonists, such as:
Pergolide: Another dopamine D2 receptor agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist used to treat Parkinson’s disease and restless legs syndrome. Pramipexole has a different side effect profile compared to this compound.
Ropinirole: Another dopamine agonist used for similar indications as Pramipexole. Ropinirole has a longer half-life compared to this compound.
This compound’s uniqueness lies in its specific binding affinity and efficacy at the dopamine D2 receptor, which may offer distinct therapeutic benefits and side effect profiles compared to other similar compounds.
Propriétés
Numéro CAS |
89651-00-3 |
|---|---|
Formule moléculaire |
C16H20N2OS |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(2R,4R,7R)-6-methyl-4-(methylsulfanylmethyl)-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene |
InChI |
InChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11-,14-,16-/m1/s1 |
Clé InChI |
GYUHVILBXXBZDS-DJSGYFEHSA-N |
SMILES isomérique |
CN1C[C@@H](O[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSC |
SMILES canonique |
CN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Allyl-5-[3-(4-methoxy-phenyl)-propyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B12838793.png)
![4-Fluoro-6-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12838794.png)

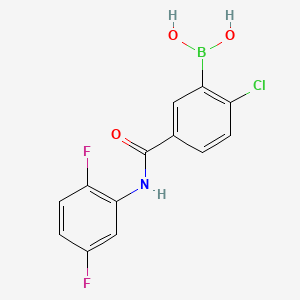
![5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B12838807.png)
